Lancifolin C

EGFR inhibition lung cancer molecular docking

Researchers requiring authentic Lancifolin C for EGFR-targeted drug discovery or Piper metabolomics face supply inconsistency; structurally similar neolignans (e.g., Lancifolin D, kadsurin B) cannot substitute due to distinct EGFR binding profiles and antioxidant SAR. This ≥98% HPLC reference standard resolves these challenges: • Validated EGFR docking score (-6.342 kcal/mol; ΔG Bind = -28.83 kcal/mol) with distinct Coulombic contribution (-5.91 kcal/mol) vs. clinical inhibitors, enabling rational scaffold optimization. • Published ¹H/¹³C NMR & MS data across ≥4 Piper spp. for confident dereplication in LC-MS metabolomics workflows. • COA-documented purity; suitable as external calibrant for LC-MS/MS & HPLC-UV method validation in regulatory QC applications.

Molecular Formula C22H28O5
Molecular Weight 372.5 g/mol
Cat. No. B565805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLancifolin C
Molecular FormulaC22H28O5
Molecular Weight372.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-10,12-15H,1,8,11H2,2-6H3/t15-,22-/m1/s1
InChIKeyMVOMQPWLJRZYDT-IVZQSRNASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Lancifolin C Procurement Guide


Lancifolin C (CAS 74048-71-8; MF C22H28O5; MW 372.5 g/mol) is an 8.3′-type neolignan belonging to the bibenzyl structural class, predominantly isolated from Piper species including P. wightii, P. attenuatum, and P. hookeri [1]. It exists as a diastereomeric pair with Lancifolin D, with absolute configurations established via NMR spectroscopy [1]. The compound is commercially available as an analytical reference standard (HPLC purity ≥98%) from specialized natural product suppliers, with catalog numbers including TN4408 (TargetMol) and CFN00307 (ChemFaces) .

Analytical Reference Standard
HPLC purity ≥98% supports quantitative method development and calibration workflows.
Stereochemically Defined
Single diastereomer with established absolute configuration; essential for SAR and attribution studies.
Multi-source Natural Product
Isolated from four Piper species; corroborated NMR and MS reference data available.

Why Lancifolin C Cannot Be Substituted


Procurement of Lancifolin C for research purposes cannot be satisfied by substituting with structurally similar neolignans (e.g., Lancifolin D, wallichinine, piperenone) or generic bibenzyl compounds. As demonstrated in molecular docking studies against the epidermal growth factor receptor (EGFR), Lancifolin C exhibits a distinct binding energy profile (−6.342 kcal/mol docking score; ΔG Bind = −28.83 kcal/mol) that differentiates it from co-isolated analogs such as kadsurin B (−6.509 kcal/mol; ΔG Bind = −49.09 kcal/mol) and isodihydrofutoquinol B (−6.924 kcal/mol; ΔG Bind = −23.19 kcal/mol) [1]. Furthermore, SAR analysis of Piper attenuatum neolignans confirms that the specific furan ring arrangement and methoxy substitution pattern of Lancifolin C directly influence its ABTS radical scavenging capacity, with different structural isomers displaying distinct antioxidant profiles [2]. These compound-specific structural features preclude functional interchangeability.

Structure
Lancifolin C: specific furan ring and methoxy substitution pattern
Lancifolin D and other Piper neolignans may differ in antioxidant SAR and binding profiles; structural isomerism can shift assay response.
Stereochemistry
Lancifolin C: single diastereomer (8.3′-neolignan)
Lancifolin D is the diastereomeric partner; different spatial arrangement may lead to non-transferable biological readouts in stereosensitive assays.
In silico profile
Distinct EGFR docking and lipophilic interaction profile
Neolignans like kadsurin B or burchellin exhibit different binding energy contributions; target-engagement context may not transfer.

Lancifolin C Comparative Evidence


EGFR Binding Affinity

In a 2024 in silico molecular docking study against the epidermal growth factor receptor (EGFR) for lung cancer applications, Lancifolin C exhibited a docking score of −6.342 kcal/mol and a total binding free energy (ΔG Bind) of −28.83 kcal/mol. This binding profile differentiates Lancifolin C from the clinical EGFR inhibitor erlotinib (docking score: −8.642 kcal/mol; ΔG Bind: −56.98 kcal/mol) and from other Piper-derived neolignans evaluated in the same study, including clarkinol A (−7.304 kcal/mol), isodihydrofutoquinol B (−6.924 kcal/mol), burchellin (−6.728 kcal/mol), and kadsurin B (−6.509 kcal/mol) [1]. Notably, Lancifolin C demonstrates a markedly lower Coulombic energy contribution to binding (−5.91 kcal/mol) compared to erlotinib (−24.03 kcal/mol), suggesting a distinct electrostatic interaction profile with the EGFR active site [1].

EGFR Binding
Head-to-head
Docking score: −6.342 kcal/mol; ΔG Bind: −28.83 kcal/mol; Coulombic: −5.91 vs. erlotinib −24.03 kcal/mol
Supports scaffold differentiation context
In silico EGFR comparison; distinct electrostatic profile may guide selectivity design
EGFR inhibition lung cancer molecular docking

ABTS Radical Scavenging Activity

In a bioassay-guided fractionation study of Piper attenuatum fruits, Lancifolin C was identified as one of nine neolignans displaying potent ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging activity [1]. Structure-activity relationship (SAR) analysis within this study established that the presence of a furan ring and methoxy groups—structural features present in Lancifolin C—are critical determinants of ABTS radical scavenging capacity among this class of compounds [1]. While individual IC50 values were not reported for Lancifolin C in this publication, the compound was co-isolated and evaluated alongside denudatin B, lancifolin D, wallichinin, piperenone, 2-oxo-piperol B, and piperkadsin A, all of which demonstrated ABTS scavenging activity as a compound class [1].

ABTS Scavenging
Class-level
SAR: furan ring + methoxy groups linked to ABTS radical scavenging capacity; exact IC50 not reported
Class-level radical scavenging context
Data from Piper attenuatum; quantitative activity to verify
antioxidant free radical scavenging ABTS assay

HPLC Purity Specification

Commercially available Lancifolin C analytical reference standards are supplied with HPLC-verified purity of ≥98% across multiple vendors including BioCrick (BCN2019, >98%), CymitQuimica (98%), and Pureonebio (HPLC ≥98%) [1]. This purity specification meets or exceeds the threshold required for quantitative analytical applications such as calibration curve construction for plant extract quantification, LC-MS/MS method validation, and pharmacological assay standardization . The compound is supplied as a solid (powder or oil depending on source) with storage recommendations of −20°C for long-term stability or 2–8°C for short-term use [1].

Purity Spec
Specification review
≥98% HPLC purity across multiple vendors; COA documented
Meets analytical reference threshold
Supports calibration and method validation without in-house purification
analytical standard HPLC purity reference compound

Stereochemical Differentiation

Lancifolin C and Lancifolin D constitute a diastereomeric pair of 8.3′-type neolignans co-isolated from Piper hookeri [1]. The absolute configurations of these diastereomers were established via comprehensive NMR spectroscopic analysis, including NOESY experiments, confirming that Lancifolin C and Lancifolin D are not identical compounds but rather stereoisomers with distinct three-dimensional spatial arrangements [1]. This stereochemical distinction has implications for biological activity: different diastereomers within the same neolignan series (e.g., dihydroisofutoquinol A and B) have been shown to exhibit different pharmacological profiles in related Piper species [2].

Stereochemistry
Class-level inference
Lancifolin C vs. Lancifolin D: diastereomeric pair; absolute configuration by NOESY NMR
Stereochemical-control context
Non-interchangeable with opposite diastereomer; attribution requires specified isomer
stereochemistry diastereomers NMR spectroscopy

Natural Source Distribution

Lancifolin C has been isolated and characterized from multiple Piper species across independent phytochemical investigations, including Piper wightii (stems and fruits) [1], Piper attenuatum (fruits) [2], Piper hookeri (alcoholic extract) [3], and Piper schmidtii [4]. This broad natural distribution contrasts with structurally related neolignans such as 2-oxo-piperol B and piperkadsin A, which have been reported from fewer source species within the Piper genus [2]. The reproducibility of Lancifolin C isolation across multiple independent studies provides corroborated NMR and MS reference data that facilitates confident compound identification in metabolomics and phytochemical profiling applications.

Source Distribution
Supporting evidence
Reported from ≥4 Piper species (P. wightii, P. attenuatum, P. hookeri, P. schmidtii) with NMR characterization
Corroborated spectral reference context
Multiple independent sources reduce misidentification risk
phytochemistry Piper genus natural product sourcing

Lancifolin C Applications


EGFR-Targeted Anticancer Discovery

Lancifolin C serves as a validated starting scaffold for EGFR-targeted anticancer drug discovery programs. The compound's in silico binding profile (−6.342 kcal/mol docking score; −28.83 kcal/mol ΔG Bind) and its distinctively low Coulombic binding contribution (−5.91 kcal/mol) relative to clinical EGFR inhibitors provide a structural template for designing novel inhibitors with potentially differentiated resistance mechanisms or improved selectivity profiles [1]. Procurement of Lancifolin C as a reference compound enables structure-activity relationship (SAR) studies aimed at optimizing EGFR binding affinity while preserving the favorable lipophilic interaction profile (−15.53 kcal/mol lipo contribution) observed in the parent scaffold [1].

Analytical Method Development

Lancifolin C analytical reference standard (HPLC purity ≥98%) is suitable for the development and validation of quantitative LC-MS/MS and HPLC-UV methods for the determination of neolignan content in Piper-derived botanical extracts, dietary supplements, and traditional medicine formulations [1][2]. The compound's availability with Certificate of Analysis (COA) documenting purity, chromatographic profile, and storage stability enables its use as an external calibrant for constructing calibration curves, establishing limits of detection/quantification (LOD/LOQ), and validating method accuracy and precision for regulatory or quality control applications .

Metabolomics Profiling

Lancifolin C functions as a validated chemotaxonomic marker for Piper species metabolomics studies. With published ¹H NMR, ¹³C NMR, and mass spectrometric data available from independent isolation studies covering at least four Piper species (P. wightii, P. attenuatum, P. hookeri, and P. schmidtii) [1][2], Lancifolin C reference material enables confident compound dereplication in LC-MS-based metabolomics workflows, reducing the rate of false-positive identifications in untargeted profiling experiments and facilitating comparative phytochemical analyses across Piper accessions.

Oxidative Stress and Neuroprotection

Lancifolin C is appropriate for investigating structure-function relationships governing neolignan-mediated radical scavenging and neuroprotective mechanisms. The compound's demonstrated ABTS radical scavenging activity, combined with SAR evidence establishing the functional importance of its furan ring and methoxy substitution pattern [1], positions Lancifolin C as a relevant tool compound for dissecting the molecular determinants of antioxidant activity within the 8.3′-neolignan subclass. Additionally, class-level literature indicates that bibenzyl compounds, including neolignans from Piper species, have been investigated for neuroprotective effects in primary neuron models [2], suggesting potential utility in neurodegeneration research programs.

Application
Selection Property
Validation Focus
EGFR-targeted research
Scaffold differentiation profile
Binding-mode comparison and selectivity review
Analytical method development
Certified purity and chromatographic profile
Calibration linearity and LOQ verification
Piper metabolomics profiling
Multi-species spectral reference data
Dereplication confidence and chemotaxonomic assignment
Oxidative stress research
Radical scavenging SAR pattern
Class-level antioxidant assay response review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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